molecular formula C14H21NOS B14478393 S-(3-Phenylpropyl) diethylcarbamothioate CAS No. 65524-41-6

S-(3-Phenylpropyl) diethylcarbamothioate

Cat. No.: B14478393
CAS No.: 65524-41-6
M. Wt: 251.39 g/mol
InChI Key: YZORSLRLEDMKGW-UHFFFAOYSA-N
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Description

S-(3-Phenylpropyl) diethylcarbamothioate is a synthetic dithiocarbamate derivative of interest in chemical and pharmaceutical research. Dithiocarbamates are a versatile class of sulfur-containing compounds known for their ability to form stable complexes with transition metals, a property leveraged in various industrial and laboratory applications . This compound combines a diethylcarbamothioate moiety with a 3-phenylpropyl side chain, a structure that suggests potential for exploration in multiple research domains. Researchers are investigating novel dithiocarbamate derivatives for their diverse biological activities, which can include antimicrobial, antitumor, and antioxidant properties . The structural motif of this compound makes it a valuable intermediate for synthesizing more complex molecules or for studying structure-activity relationships. Beyond biomedical applications, dithiocarbamate compounds play a significant role in materials science, where they are used as vulcanization accelerators in rubber production, froth flotation collectors in mineral processing, and ligands for heavy metal remediation in environmental chemistry . The 3-phenylpropyl group may influence the compound's lipophilicity and coordination behavior, which can be critical parameters in these applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65524-41-6

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

S-(3-phenylpropyl) N,N-diethylcarbamothioate

InChI

InChI=1S/C14H21NOS/c1-3-15(4-2)14(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3

InChI Key

YZORSLRLEDMKGW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SCCCC1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Phenylpropyl Diethylcarbamothioate and Analogues

Exploration of Diverse Synthetic Routes to the Carbamothioate Moiety

The formation of the S-alkyl carbamothioate linkage is the central challenge in synthesizing S-(3-Phenylpropyl) diethylcarbamothioate (B8642194). This can be achieved through several strategic approaches, most notably those involving nucleophilic substitution or alternative esterification-like procedures.

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions represent a direct and widely utilized pathway for the formation of S-alkyl carbamothioates. youtube.com This strategy typically involves the reaction of a sulfur-based nucleophile with an alkyl electrophile. In the context of S-(3-Phenylpropyl) diethylcarbamothioate, the most common approach involves the reaction between a salt of diethylthiocarbamic acid and a 3-phenylpropyl halide or sulfonate.

The diethylthiocarbamate anion, generated by deprotonating diethylthiocarbamic acid or more commonly by reacting diethylamine (B46881) with a carbonyl sulfide (B99878) equivalent, serves as a potent sulfur nucleophile. This anion then displaces a suitable leaving group (e.g., Br, I, OTs) from the 3-phenylpropyl substrate in a classic SN2 reaction. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction temperature.

Table 1: Nucleophilic Substitution for this compound Synthesis

Entry 3-Phenylpropyl Substrate (Electrophile) Nucleophile Solvent Conditions Product
1 1-Bromo-3-phenylpropane Sodium diethylthiocarbamate DMF 60 °C, 4h This compound
2 1-Iodo-3-phenylpropane Potassium diethylthiocarbamate Acetonitrile (B52724) RT, 12h This compound

An alternative nucleophilic substitution pathway involves reacting diethylcarbamoyl chloride with 3-phenyl-1-propanethiol in the presence of a base. In this scenario, the base generates the 3-phenylpropanethiolate anion, which acts as the nucleophile, attacking the electrophilic carbonyl carbon of the diethylcarbamoyl chloride.

Alternative Esterification Approaches

Beyond direct substitution, other methods analogous to esterification can be employed to construct the carbamothioate functional group. These methods often involve the use of odorless and stable reagents as surrogates for volatile and malodorous thiols. nih.gov

One prominent method involves the reaction of an amine with carbon disulfide. Diethylamine reacts with CS₂ in the presence of a base to form a diethyl dithiocarbamate (B8719985) salt. This salt can then be alkylated on one of the sulfur atoms with a 3-phenylpropyl halide. The resulting dithiocarbamate ester can subsequently be converted to the target S-carbamothioate, although this represents a multi-step process.

More advanced, transition-metal-catalyzed methods offer novel routes. For example, rhodium complexes have been shown to efficiently catalyze the cleavage of S-S bonds in disulfides, enabling the transfer of organothio groups. mdpi.com A hypothetical application of this could involve the rhodium-catalyzed coupling of bis(3-phenylpropyl) disulfide with a suitable diethylcarbamoyl source. Similarly, copper-catalyzed cross-coupling reactions between aryl halides and potassium ethyl xanthogenate have been reported for the synthesis of S-aryl xanthates, which are precursors to thioethers. organic-chemistry.org Adapting such catalytic systems for the synthesis of S-alkyl carbamothioates presents a modern and efficient alternative to classical methods.

Table 2: Comparison of Alternative Synthetic Routes

Method Key Reagents Catalyst Key Intermediate Advantages
Dithiocarbamate Alkylation Diethylamine, CS₂, Base, 3-Phenylpropyl bromide None S-(3-Phenylpropyl) diethylcarbamodithioate Readily available starting materials
Xanthate Chemistry 3-Phenylpropyl halide, Potassium O-ethyl xanthate None/Transition Metal S-(3-Phenylpropyl) O-ethyl carbonodithioate Use of odorless thiol surrogates nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the development of stereoselective methods is crucial for synthesizing chiral analogues that may possess unique biological activities. Chirality can be introduced on the phenylpropyl backbone or on the N-alkyl groups.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. youtube.com This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries.

A common strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials. youtube.com For example, an enantiopure (R)- or (S)-3-phenyl-1-butanol could be synthesized via the asymmetric reduction of the corresponding ketone. This chiral alcohol can then be converted into a good leaving group (e.g., tosylate or bromide) and subjected to nucleophilic substitution with the diethylthiocarbamate anion, transferring the stereochemistry of the alcohol to the final product.

Catalytic asymmetric methods offer a more versatile approach. For instance, chiral rhodium catalysts have been developed for enantioselective C-H amination reactions, demonstrating the ability of transition metal complexes to control stereochemistry. nih.gov A similar conceptual approach could be envisioned for the asymmetric construction of the C-S bond. Furthermore, biocatalytic platforms using engineered enzymes like methyltransferases have been developed for the asymmetric α-alkylation of carbonyl compounds, showcasing the potential of biocatalysis in creating chiral centers with high enantioselectivity. nih.gov

Table 3: Asymmetric Synthesis Strategy for a Chiral Analogue

Chiral Analogue Starting Material Strategy Key Step Expected Outcome
(R)-S-(1-Methyl-3-phenylpropyl) diethylcarbamothioate 4-Phenyl-2-butanone Chiral Catalyst Asymmetric reduction using a chiral borane (B79455) reagent to form (R)-4-phenyl-2-butanol High enantiomeric excess (>95% ee) of the (R)-enantiomer

Diastereoselective Methods

Diastereoselective methods are employed when a molecule already contains one or more stereocenters, and the goal is to control the formation of a new stereocenter. The existing chirality within the molecule influences the stereochemical outcome of the reaction, leading to a preference for one diastereomer over others.

For the synthesis of analogues of this compound, a diastereoselective approach could involve a substrate that contains a pre-existing chiral center on the phenylpropyl backbone. For example, the reaction of a chiral cyclic phosphoramidite (B1245037) has been shown to proceed with excellent diastereoselectivity in the presence of specific activators to form dinucleoside phosphorothioates. nih.gov This principle of using a chiral substrate to direct the stereochemistry of a new bond formation is directly applicable. If a chiral analogue of a 3-phenylpropyl halide, containing a stereocenter at the C2 position, were reacted with the diethylthiocarbamate anion, the existing stereocenter would sterically or electronically direct the incoming nucleophile, potentially leading to a high diastereomeric ratio in the product.

Development of Derivatization Strategies for this compound

Derivatization of the parent molecule is a key strategy for modulating its physicochemical properties and exploring structure-activity relationships. The this compound structure offers several sites for chemical modification.

Aromatic Ring Substitution : The phenyl group is susceptible to electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation/alkylation can introduce a wide variety of functional groups onto the aromatic ring, primarily at the ortho and para positions.

Sulfur Oxidation : The sulfur atom of the carbamothioate moiety can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. This modification significantly alters the polarity and hydrogen bonding capacity of the molecule.

Thermal Rearrangement/Elimination : S-alkyl carbamothioates, particularly those with bulky N-substituents, can undergo thermolysis. This process can lead to the in situ generation of an isocyanate and a thiol. nih.gov For N-adamantylated S-alkyl carbamothioates, this has been used as a method to generate adamantan-1-yl isocyanate, which can then be trapped by various nucleophiles to synthesize ureas and urethanes. nih.gov Applying this strategy to this compound would be expected to yield diethyl isocyanate and 3-phenyl-1-propanethiol.

Table 4: Potential Derivatization Reactions

Reaction Type Reagents Site of Reaction Potential Product
Nitration HNO₃, H₂SO₄ Phenyl Ring S-(3-(4-Nitrophenyl)propyl) diethylcarbamothioate
Bromination Br₂, FeBr₃ Phenyl Ring S-(3-(4-Bromophenyl)propyl) diethylcarbamothioate
Oxidation mCPBA (1 eq.) Sulfur Atom This compound S-oxide
Oxidation mCPBA (>2 eq.) Sulfur Atom This compound S,S-dioxide

Introduction of Functional Groups for Research Probes

The strategic introduction of specific functional groups into the this compound scaffold is a critical step in developing molecular probes for research. These probes are instrumental in studying biological systems, enabling researchers to investigate target engagement, visualize molecular interactions, and identify binding partners. The core structure of this compound offers several positions for modification, with the phenyl ring being a particularly attractive site for introducing new functionalities without drastically altering the core pharmacophore.

The primary types of functional groups incorporated to create research probes include:

Reporter Groups: These are moieties that produce a detectable signal. Fluorescent labels (fluorophores) are commonly used to allow for visualization of the molecule in cellular imaging studies or for quantification in fluorescence-based assays.

Affinity Tags: These tags facilitate the isolation and identification of binding partners. Biotin is a widely used affinity tag; its high-affinity interaction with avidin (B1170675) or streptavidin allows for the "pull-down" of protein-ligand complexes from complex biological mixtures.

Reactive Handles: These are small, chemically inert groups that can undergo highly specific and efficient reactions with a complementary partner. The introduction of an azide (B81097) or a terminal alkyne group allows for the use of bioorthogonal "click chemistry". This enables the modular attachment of various other probes, such as fluorophores or affinity tags, in a controlled manner, even within a biological environment.

A synthetic strategy to produce such probes would typically involve utilizing a starting material that already contains the desired functional group. For instance, a substituted 3-phenylpropanol derivative could be synthesized and then converted into the final thiocarbamate, carrying the functional group through the synthetic sequence.

Table 1: Functional Groups for Developing Research Probes

Functional Group CategorySpecific ExampleIntended ApplicationPotential Attachment Site
Reporter GroupFluorescein, RhodamineFluorescence Microscopy, In-vitro AssaysPhenyl Ring
Affinity TagBiotinProtein Pull-Down Assays, Target IdentificationPhenyl Ring or end of alkyl chain
Reactive HandleAzide (-N₃)Click Chemistry LigationPhenyl Ring
Reactive HandleTerminal Alkyne (-C≡CH)Click Chemistry LigationPhenyl Ring

Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are indispensable tools for conducting detailed mechanistic studies, particularly in the field of drug metabolism and pharmacokinetics. These studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), rely on the ability to track the parent molecule and its metabolites. The incorporation of isotopes such as carbon-14 (B1195169) (¹⁴C), tritium (B154650) (³H), deuterium (B1214612) (²H), or sulfur-35 (B81441) (³⁵S) allows for sensitive and specific detection. nih.govnih.gov

The synthesis of these labeled compounds requires specialized precursors and techniques. The choice of isotope and its position within the molecule is determined by the specific research question, such as identifying metabolic soft spots or quantifying target engagement.

Key strategies for isotopic labeling include:

Carbon-13/14 Labeling: This is often achieved by incorporating a ¹³C or ¹⁴C atom into the molecular backbone during synthesis. This could involve using labeled diethylamine or a labeled version of a precursor to the 3-phenylpropyl group. nih.gov

Tritium (³H) and Deuterium (²H) Labeling: These hydrogen isotopes can be introduced through various methods. Catalytic hydrogenation of an unsaturated precursor, such as an analogue containing a cinnamyl group, with tritium or deuterium gas is a common approach. Alternatively, stable thioester precursors can be hydrolyzed to reveal a thiol, which is then reacted with a labeled methylating agent like [³H]iodomethane. nih.gov

Sulfur-35 Labeling: For sulfur-containing compounds like thiocarbamates, ³⁵S is a logical choice. Synthesis can be performed using ³⁵S-labeled reagents, such as carbon disulfide (C³⁵S₂), to form the thiocarbamate functional group. iaea.org Isotopic exchange methods may also be employed under specific conditions. iaea.org

Table 2: Strategies for Isotopic Labeling of this compound Analogues

IsotopeLabeling Precursor/Reagent ExampleSynthetic StrategyApplication
¹⁴C[¹⁴C]DiethylamineIncorporation during the formation of the carbamoyl (B1232498) moiety.Quantitative ADME studies, Mass balance
³H[³H]IodomethaneReaction with a desmethyl precursor or a thiol revealed from a stable thioester. nih.govReceptor binding assays, Autoradiography
²HDeuterium gas (D₂)Catalytic deuteration of an unsaturated bond in the phenylpropyl chain.Mechanistic studies of metabolism (Kinetic Isotope Effect)
³⁵SCarbon Disulfide [³⁵S]Used as a direct building block in the formation of the thiocarbamate. iaea.orgBiodistribution and metabolism studies. nih.gov

Optimization of Synthetic Efficiency and Scalability for Research Applications

Several synthetic routes to thiocarbamates exist, each with distinct advantages and disadvantages concerning efficiency and scalability. researchgate.net Traditional methods may involve the reaction of amines with carbon disulfide and an alkyl halide, or the reaction of thiols with isocyanates. mdpi.com More advanced, modern methodologies offer significant improvements. For example, selenium-catalyzed carbonylation of amines and thiols provides a "one-pot" approach with high atomic economy. researchgate.net Another innovative and sustainable method involves the direct conversion of Boc-protected amines with thiols, which avoids the use of metal catalysts. nih.gov

The optimization process involves a systematic evaluation of various reaction parameters:

Reagent Stoichiometry: Fine-tuning the molar ratios of reactants is crucial to maximize the conversion of the limiting reagent and minimize the formation of byproducts. mdpi.com

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rates and yields. The selection of an appropriate catalyst can enable milder reaction conditions and improve selectivity. researchgate.net

Reaction Conditions: Optimization of temperature, pressure, and reaction time is essential for driving the reaction to completion while preventing product degradation or the formation of impurities. mdpi.com

Workup and Purification: Developing scalable and efficient workup procedures, such as extraction and crystallization, is often preferable to chromatography for large-scale synthesis to ensure high purity of the final compound. nih.gov

General laboratory best practices, such as using dry glassware and purified reagents, are fundamental to achieving high yields and reproducibility. rochester.edu As the scale of the synthesis increases, considerations such as heat transfer and mixing become critically important for maintaining control over the reaction. researchgate.netmdpi.com

Table 3: Comparison of Synthetic Methods for Thiocarbamates

Synthetic MethodKey ReactantsAdvantagesDisadvantagesScalability Potential
Classical Route Amine, Carbon Disulfide, Alkyl HalideUses readily available starting materials.Can generate waste and require multiple steps.Moderate
Riemschneider Synthesis Alkyl Thiocyanate, AcidA specific method for certain precursors. wikipedia.orgLimited by the availability of thiocyanates and sensitivity to strong acids. wikipedia.orgLow to Moderate
Catalytic Carbonylation Amine, Thiol, Carbon MonoxideHigh atom economy, often a "one-pot" reaction. researchgate.netMay require specialized equipment for handling carbon monoxide and a metal catalyst.High
From Boc-Protected Amines Boc-Amine, Thiol, BaseMetal-catalyst-free, sustainable approach. nih.govRequires an additional step for Boc protection of the amine.High

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For S-(3-Phenylpropyl) diethylcarbamothioate (B8642194), a suite of NMR experiments would be necessary to unambiguously assign the chemical shifts for each of its hydrogen and carbon atoms.

Multi-dimensional NMR Techniques (e.g., 2D-NMR, NOESY)

Multi-dimensional NMR experiments are crucial for deciphering complex molecular structures by revealing through-bond and through-space correlations between nuclei.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons in the 3-phenylpropyl and diethyl groups. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range connections (2-3 bonds) between protons and carbons. This would be instrumental in confirming the thioester linkage and the arrangement of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the molecule in solution.

A hypothetical data table of expected 2D-NMR correlations is presented below, based on the known structure of the compound.

Proton (¹H) SignalCorrelated Carbon (¹³C) Signal (HMBC)
Phenyl-HC=O
Propyl-CH₂-SC=O
Ethyl-CH₂C=O, Ethyl-CH₃

Quantitative NMR for Purity and Composition Analysis

Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of a substance without the need for a specific reference standard of the same compound. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of S-(3-Phenylpropyl) diethylcarbamothioate could be determined. This method is valued for its direct proportionality between signal intensity and the number of nuclei, providing a primary ratio of the analyte to the standard.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be suitable for determining the accurate mass of this compound. The expected data would be the protonated molecule [M+H]⁺. High-resolution measurement of this ion would allow for the calculation of its elemental formula (C₁₄H₂₁NOS) with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Given its likely volatility, GC-MS would be an appropriate method for both separation and identification. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide a fragmentation pattern (mass spectrum) for the eluted compound. This electron ionization (EI) mass spectrum would serve as a "fingerprint" and would be expected to show characteristic fragments resulting from the cleavage of the thioester bond and fragmentation of the alkyl and phenylpropyl chains.

A table of hypothetical, yet chemically plausible, mass spectral fragments is provided below.

m/z (mass-to-charge ratio)Possible Fragment Identity
251[M]⁺ (Molecular Ion)
133[C₉H₁₁]⁺ (Phenylpropyl fragment)
118[C₅H₁₂NS]⁺ (Diethylthiocarbamate fragment after rearrangement)
100[CON(C₂H₅)₂]⁺ (Diethylcarbamoyl fragment)
91[C₇H₇]⁺ (Tropylium ion)

Advanced Chromatographic Separations for Isomer and Impurity Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating this compound from any potential impurities, such as starting materials from its synthesis or byproducts. The choice of column (e.g., reversed-phase C18 for HPLC or a polar/non-polar column for GC) and mobile/carrier phase would be optimized to achieve the best separation. The use of a diode array detector (DAD) in HPLC or a mass spectrometer in GC would allow for the identification of the separated components.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The enantiomeric purity of chiral compounds is a critical parameter in many scientific and industrial fields. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. For a molecule like this compound, which may possess a chiral center depending on its synthesis or modification, chiral HPLC would be the method of choice for determining its enantiomeric composition.

The separation mechanism in chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability and excellent resolving power. For the analysis of this compound, a normal-phase or reversed-phase method could be developed.

Hypothetical Chiral HPLC Parameters:

A typical method development workflow would involve screening various CSPs and mobile phase compositions to achieve optimal separation. The data below represents a hypothetical set of parameters that could be effective for the enantiomeric resolution of a carbamothioate compound.

ParameterCondition
Column Chiralpak® AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C

Under these hypothetical conditions, one might expect the two enantiomers to be well-resolved, allowing for accurate quantification of enantiomeric excess.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures.

For the analysis of this compound, a UPLC method would provide a more detailed profile of the sample, enabling the separation of the main compound from any closely related impurities or degradation products. The enhanced resolution is particularly beneficial for complex matrices or for ensuring the high purity of a synthesized compound.

A typical UPLC method would utilize a C18 reversed-phase column and a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The rapid analysis time of UPLC also makes it suitable for high-throughput screening applications.

Anticipated UPLC Performance:

ParameterHPLCUPLC
Particle Size 3-5 µm< 2 µm
Column Length 150-250 mm50-100 mm
Flow Rate 1.0 mL/min0.4-0.6 mL/min
Analysis Time 10-20 min1-5 min
Resolution GoodExcellent

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

For this compound, FT-IR and Raman spectroscopy would be instrumental in confirming its chemical identity and probing its molecular structure.

Functional Group Analysis:

The key functional groups in this compound would give rise to characteristic absorption or scattering bands in the vibrational spectra.

C=O Stretching: The carbonyl group of the carbamothioate is expected to show a strong absorption band in the FT-IR spectrum, typically in the range of 1630-1680 cm⁻¹.

C-N Stretching: The carbon-nitrogen single bond of the diethylamino group would exhibit a stretching vibration in the region of 1250-1350 cm⁻¹.

C-S Stretching: The carbon-sulfur bond is expected to produce a weaker band in the fingerprint region, typically around 600-800 cm⁻¹.

Aromatic C-H Stretching: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds in the phenyl ring will result in bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The propyl and ethyl chains will display C-H stretching vibrations in the 2850-3000 cm⁻¹ range.

Molecular Conformation:

Subtle shifts in the positions and intensities of vibrational bands can provide insights into the conformational isomers of the molecule. For instance, rotational isomers (rotamers) around the C-N and C-S bonds could be identified by analyzing the spectra at different temperatures or in different solvent environments. Computational modeling, such as Density Functional Theory (DFT), is often used in conjunction with experimental vibrational spectroscopy to assign specific spectral features to different conformers.

Predicted Vibrational Bands for this compound:

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100 (m)3000-3100 (s)
Aliphatic C-H Stretch2850-2980 (s)2850-2980 (s)
C=O Stretch1630-1680 (s)1630-1680 (w)
Aromatic C=C Stretch1450-1600 (m)1450-1600 (s)
C-N Stretch1250-1350 (m)1250-1350 (m)
C-S Stretch600-800 (w)600-800 (m)

(s = strong, m = medium, w = weak)

Computational and Theoretical Chemistry Investigations of S 3 Phenylpropyl Diethylcarbamothioate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a compound's chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com For S-(3-Phenylpropyl) diethylcarbamothioate (B8642194), DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G, can determine the geometries of its ground state and elucidate its electronic properties. scirp.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. growingscience.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. nih.gov In S-(3-Phenylpropyl) diethylcarbamothioate, the electronegative oxygen and sulfur atoms are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms are likely to be regions of positive potential. nih.gov This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

DescriptorIllustrative ValueSignificance
EHOMO -6.5 eVIndicates electron-donating capability.
ELUMO -1.2 eVIndicates electron-accepting capability.
Energy Gap (ΔE) 5.3 eVRelates to chemical reactivity and stability.
Dipole Moment 3.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would be obtained from specific DFT calculations.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can be employed to predict various spectroscopic properties of this compound. scirp.org Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods can provide accurate predictions of vibrational and electronic spectra.

Theoretical vibrational frequencies, calculated using methods like B3LYP, can be compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. scirp.org

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. growingscience.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical properties of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the movements of atoms and molecules over time. fraserlab.com This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding the influence of the solvent environment.

The presence of a flexible propyl chain in this compound allows it to adopt multiple conformations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable (lowest energy) conformations. mdpi.com By performing these simulations in different solvents (e.g., water, ethanol, chloroform), it is possible to understand how the solvent environment influences the conformational preferences of the molecule. nih.gov The interactions between the solute and solvent molecules can stabilize certain conformations over others, which can have significant implications for the molecule's biological activity and physical properties.

MD simulations are also invaluable for studying the non-covalent interactions between this compound and other molecules, such as biological macromolecules or other solvent molecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, govern how the molecule behaves in a condensed phase. For instance, in a biological context, understanding how this compound interacts with the active site of a target protein is crucial for drug design and development. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that the structure of a molecule determines its activity and properties. researchgate.net

For this compound, a QSAR model could be developed to predict its potential biological activities, such as herbicidal or insecticidal properties, based on a set of calculated molecular descriptors. nih.gov These descriptors can be derived from the molecular structure and can be of various types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).

Similarly, a QSPR model could predict various physicochemical properties of this compound, such as its boiling point, solubility, or chromatographic retention time. nih.gov These models are particularly useful in the early stages of product development for screening large numbers of compounds and prioritizing those with desirable properties for further experimental investigation.

Development of Predictive Models for Biological or Environmental Behavior

Predictive models are crucial tools in computational chemistry for estimating the behavior of a compound without conducting extensive laboratory experiments. These models, often quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, correlate a compound's structural or physicochemical properties with its biological activity or environmental fate.

For this compound, a predictive model could be developed to assess its potential as a pesticide, its toxicity, or its environmental persistence. This would involve compiling a dataset of structurally similar compounds with known properties and then using statistical methods or machine learning algorithms to build a model. The accuracy of such models is highly dependent on the quality and diversity of the input data. Recent advancements have seen the successful application of machine learning, including logistic regression, naive Bayes, random forests, and decision trees, to classify compounds and predict their properties with high accuracy. chemrxiv.orgchemrxiv.org

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. researchgate.net They are the foundation of predictive modeling and are essential for understanding the underlying chemical principles that govern a compound's behavior. For this compound, a range of descriptors would be calculated to characterize its structure.

These descriptors can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, atom counts, and bond counts. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. Examples include the Wiener index and Balaban's J index. researchgate.net

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic structure of the molecule, such as HOMO-LUMO energies and partial charges.

The identification of key descriptors that correlate with a specific activity or property is a critical step in understanding the compound's mechanism of action.

Table 1: Hypothetical Key Molecular Descriptors for this compound

Descriptor ClassSpecific DescriptorHypothetical Relevance
ConstitutionalMolecular WeightInfluences transport and distribution.
ConstitutionalNumber of Rotatable BondsAffects conformational flexibility and binding affinity.
TopologicalWiener IndexRelates to molecular branching and surface area.
Quantum ChemicalHOMO-LUMO GapIndicates chemical reactivity and stability.
Quantum ChemicalDipole MomentInfluences solubility and intermolecular interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting degradation pathways, and understanding enzyme-catalyzed transformations at the molecular level.

Computational Prediction of Degradation Mechanisms

Understanding how a compound degrades in the environment or through metabolic processes is crucial for assessing its persistence and potential for forming harmful byproducts. For this compound, computational methods like density functional theory (DFT) could be used to model potential degradation pathways, such as hydrolysis or oxidation. nih.gov

These calculations can identify the most likely reaction pathways by determining the energy barriers for different potential reactions. By locating the transition state structures and calculating their energies, researchers can predict the rate-determining steps of the degradation process. This information is vital for predicting the environmental fate of the compound. For instance, studies on similar radical species have shown that cyclization reactions can be more favorable than fragmentation, a factor that would influence degradation products. nih.gov

Theoretical Insight into Enzyme-Catalyzed Transformations

If this compound interacts with biological systems, it is likely to be metabolized by enzymes. Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM) simulations, are well-suited to study these complex processes. mdpi.com

A QM/MM approach would treat the active site of the enzyme and the substrate (this compound) with a high level of quantum mechanical theory, while the rest of the protein and solvent are modeled using classical molecular mechanics. This allows for the detailed investigation of the enzymatic reaction mechanism, including the binding of the substrate, the chemical transformation steps, and the release of the products. mdpi.com Such studies can reveal the key amino acid residues involved in catalysis and provide insights that are valuable for understanding the compound's biological activity and for the design of new molecules. mdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Structural Modifications of S-(3-Phenylpropyl) diethylcarbamothioate (B8642194) to Elucidate Activity Determinants

To understand which parts of the S-(3-Phenylpropyl) diethylcarbamothioate molecule are crucial for its biological effects, systematic modifications of its two primary moieties would be undertaken.

Impact of Phenylpropyl Moiety Modifications

The 3-phenylpropyl group is a key feature, and its properties, such as size, shape, and electronics, would likely influence the compound's interaction with biological targets. A systematic study would involve:

Altering the Alkyl Chain Length: The propyl (three-carbon) linker could be shortened to ethyl or methyl, or lengthened to butyl, pentyl, etc. This would probe the optimal distance between the phenyl ring and the diethylcarbamothioate group for biological activity.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) on the phenyl ring would assess the impact of electronic and steric effects on activity. For instance, electron-withdrawing groups might enhance or diminish activity compared to electron-donating groups.

Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or non-aromatic cyclic systems (e.g., cyclohexyl, naphthyl, pyridyl) to determine if aromaticity or a specific ring structure is essential.

A hypothetical data table for such a study might look like this:

Modification of Phenylpropyl MoietyRelative Activity
Chain Length
S-(2-Phenylethyl) diethylcarbamothioateData not available
This compoundData not available
S-(4-Phenylbutyl) diethylcarbamothioateData not available
Ring Substitution (para)
S-(3-(4-Chlorophenyl)propyl) diethylcarbamothioateData not available
S-(3-(4-Methylphenyl)propyl) diethylcarbamothioateData not available
S-(3-(4-Methoxyphenyl)propyl) diethylcarbamothioateData not available

Role of the Diethylcarbamothioate Group

The diethylcarbamothioate portion of the molecule is the polar, reactive head. Its structure would be systematically modified to understand its role in target binding and mechanism.

Variation of N-Alkyl Groups: The ethyl groups on the nitrogen could be replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, or cyclic amines like piperidine (B6355638) or morpholine) to investigate the influence of size, lipophilicity, and shape on activity.

Isosteric Replacement of Sulfur: The sulfur atom could be replaced with an oxygen atom to form the corresponding carbamate. This would reveal the importance of the sulfur atom for the compound's activity, which could be related to its polarizability, size, or ability to form specific interactions.

Modification of the Carbonyl Group: While more synthetically challenging, modifications to the carbonyl group could also be explored.

A hypothetical data table for these modifications could be:

Modification of Diethylcarbamothioate GroupRelative Activity
N-Alkyl Substitution
S-(3-Phenylpropyl) dimethylcarbamothioateData not available
S-(3-Phenylpropyl) dipropylcarbamothioateData not available
S-(3-Phenylpropyl) N-piperidinecarbothioateData not available
Isosteric Replacement
O-(3-Phenylpropyl) diethylcarbamateData not available

Stereochemical Contributions to this compound's Interactions

If chiral centers are introduced into the molecule, for example by substitution on the propyl chain, the stereochemistry could play a critical role in its biological activity.

Enantiomeric and Diastereomeric Activity Comparisons

Should a chiral analog of this compound be synthesized, the separation and individual testing of its enantiomers or diastereomers would be essential. It is common for one stereoisomer to be significantly more active than the other(s), a phenomenon known as eudismic ratio.

Chiral Recognition Mechanisms

Differences in activity between stereoisomers would strongly suggest that the compound interacts with a specific, chiral binding site on a biological target, such as a receptor or enzyme. The more active isomer (the eutomer) would have a three-dimensional arrangement of atoms that is more complementary to the binding site than the less active isomer (the distomer).

Rational Design of this compound Analogues Based on SAR/SMR Insights

The data gathered from the systematic modifications described above would form the basis for the rational design of new, potentially more potent or selective analogues. For example, if a para-chloro substituent on the phenyl ring and N-methyl groups on the carbamothioate were found to independently increase activity, a new analogue combining both features, S-(3-(4-Chlorophenyl)propyl) dimethylcarbamothioate, would be a logical next target for synthesis and testing. Computational modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, could also be employed to further refine the design of novel compounds based on the initial SAR findings.

Following a comprehensive search for scientific literature, it has been determined that there are no specific Structure-Activity Relationship (SAR) or Structure-Mechanism Relationship (SMR) studies available for the chemical compound this compound. Furthermore, no research detailing hypothesis-driven synthesis for targeted interactions or the design of compound libraries for high-throughput screening specifically involving this molecule has been published.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables on these topics as requested. The creation of such an article would require fabricating data and research that does not exist, which would be misleading and scientifically unsound.

For an article on SAR, SMR, and library design to be generated, published research on the biological activity of this compound and its analogs would be necessary. This would typically involve:

Hypothesis-Driven Synthesis: The chemical synthesis of a series of related compounds (analogs) where specific parts of the this compound molecule are systematically modified. This process is guided by a hypothesis about which structural features are important for a particular biological effect.

Biological Testing: The evaluation of the synthesized compounds in biological assays to determine their activity.

SAR Analysis: The correlation of the changes in chemical structure with the observed changes in biological activity to identify key structural motifs responsible for the compound's effects.

SMR Analysis: A more in-depth investigation to understand how these structural features influence the compound's mechanism of action at a molecular level.

Library Design: The creation of a collection of structurally diverse but related compounds based on the this compound scaffold for use in high-throughput screening to discover new biological activities or to optimize existing ones.

Without this foundational research, any discussion of the SAR or SMR of this compound would be purely speculative.

No Publicly Available Research Data Found for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research data was found for the chemical compound this compound (CAS Number: 648419-44-7) pertaining to its biochemical interactions and mechanistic pathways.

The requested article structure required detailed, data-driven content for the following sections:

Biochemical Interactions and Mechanistic Pathways

Enzyme Interaction Kinetics and Thermodynamics

Investigation of Binding Affinities and Dissociation Rates

Elucidation of Competitive and Non-Competitive Inhibition Mechanisms

Identification and Characterization of Biological Target Macromolecules

Ligand-Based Target Identification Approaches

Biophysical Techniques for Protein-Ligand Complex Analysis

Metabolic Pathways and Biotransformation in Model Systems

Despite extensive searches for studies related to this specific compound, no publications containing experimental data on its enzyme kinetics, binding affinities, dissociation rates, mechanisms of inhibition, identified biological targets, or metabolic pathways in model systems could be located.

General methodologies for each of the requested subsections are well-established in the fields of biochemistry and pharmacology. These include:

Enzyme Interaction Kinetics: Studies to determine how a compound interacts with an enzyme, often classifying the interaction as competitive, non-competitive, or mixed-type inhibition, and quantifying parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).

Target Identification: A crucial step in drug discovery, employing ligand-based computational approaches (predicting targets based on similarity to known active compounds) or experimental techniques like thermal proteome profiling and chemical proteomics to identify the specific proteins or macromolecules a compound binds to in a biological system.

Biophysical Techniques: A suite of methods including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy, used to analyze the physical parameters of a protein-ligand interaction, such as binding thermodynamics and kinetics.

Metabolism Studies: Investigations, typically using in vitro models like liver microsomes or in vivo animal models (e.g., rats), to understand how a compound is chemically altered or broken down (biotransformation) by metabolic enzymes, such as the cytochrome P450 system.

While these techniques are standard, no records indicate their application to this compound. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible at this time due to the absence of primary research on this compound in the public domain.

Biochemical Interactions and Mechanistic Pathways

Metabolic Pathways and Biotransformation in Model Systems (Excluding Clinical Human Data)

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450, Esterases)

The biotransformation of S-(3-Phenylpropyl) diethylcarbamothioate (B8642194) is anticipated to be carried out by two primary families of enzymes: esterases and cytochrome P450 (CYP450).

Esterases: These enzymes are crucial for the initial hydrolysis of the carbamothioate ester linkage in S-(3-Phenylpropyl) diethylcarbamothioate. This hydrolytic cleavage is a key detoxification step, as it breaks down the parent compound into smaller, more manageable molecules for subsequent metabolic reactions. nih.gov The activity of various esterases in the liver and other tissues would significantly influence the rate of clearance of this compound.

Cytochrome P450 (CYP450): This superfamily of heme-containing monooxygenases is central to the Phase I metabolism of a vast array of xenobiotics. nih.govnih.govmdpi.comsemanticscholar.orgyoutube.com For this compound, CYP450 enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are expected to catalyze oxidative reactions. These may include aromatic hydroxylation of the phenyl ring and aliphatic hydroxylation of the propyl chain. The specific CYP isoforms involved would determine the metabolic profile and could be a source of inter-individual variability in the metabolism of this compound.

Table 2: Key Enzymatic Systems in the Biotransformation of this compound

Enzyme FamilyPrimary RolePredicted Reactions
Esterases Phase I MetabolismHydrolysis of the carbamothioate ester bond.
Cytochrome P450 Phase I MetabolismAromatic and aliphatic hydroxylation.

Cellular Uptake and Transport Mechanisms in In Vitro Systems

The ability of this compound to enter cells and exert any potential biological effects is fundamentally dependent on its ability to cross cell membranes. In vitro cell culture models are instrumental in elucidating these mechanisms.

The investigation of membrane permeability provides insights into the passive diffusion of a compound across the lipid bilayer of a cell. While direct experimental data for this compound is not currently available, its physicochemical properties will be the primary determinants of its passive permeability. Compounds with a balance of lipophilicity and hydrophilicity tend to exhibit better membrane permeability. The presence of the phenylpropyl group suggests a degree of lipophilicity, which would favor partitioning into the cell membrane. However, the diethylcarbamothioate moiety introduces some polarity.

In addition to passive diffusion, the intracellular concentration of this compound may be influenced by membrane transport proteins. These transporters can facilitate the movement of compounds into (uptake) or out of (efflux) the cell. nih.gov

Uptake Transporters: Solute carrier (SLC) transporters are a major family of uptake transporters that could potentially mediate the influx of this compound into cells. The structural features of the compound would determine its affinity for specific SLC transporters.

Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are well-known for their role in pumping xenobiotics out of cells, thereby limiting their intracellular accumulation and potential toxicity. It is plausible that this compound could be a substrate for one or more of these efflux transporters.

In vitro studies using cell lines that overexpress specific transporters are essential to identify which, if any, are involved in the transport of this compound. Such experiments would involve measuring the accumulation of the compound in the presence and absence of known transporter inhibitors.

Table 3: Potential Transporter Interactions for this compound

Transporter TypeFamilyPotential Role
Uptake Solute Carrier (SLC)Facilitated entry into the cell.
Efflux ATP-Binding Cassette (ABC)Active removal from the cell, limiting intracellular concentration.

Environmental Behavior and Transformation Studies

Degradation Pathways in Abiotic Environmental Matrices

Abiotic degradation encompasses the chemical transformation of S-(3-Phenylpropyl) diethylcarbamothioate (B8642194) in the absence of biological activity, primarily through hydrolysis and photodegradation.

Hydrolytic Stability and Kinetics in Aquatic Environments

Thiocarbamate herbicides, a class to which S-(3-Phenylpropyl) diethylcarbamothioate belongs, are generally stable to hydrolysis in water under neutral pH conditions. ucanr.edu Studies on various thiocarbamates have shown that their hydrolysis is a very slow process, often taking several months to show significant degradation in clean water. ucanr.edu The stability of the ester linkage in these compounds contributes to their resistance to hydrolysis. ucanr.edu The rate of hydrolysis can be influenced by pH and temperature.

Photodegradation Mechanisms and Products under Simulated Sunlight

Photodegradation, or the breakdown of a chemical by light, can be a significant degradation pathway for some thiocarbamate herbicides. who.int While some thiocarbamates have shown susceptibility to photodecomposition, others are relatively stable. ucanr.edunih.gov The presence of photosensitizers in the environment can enhance the rate of photodegradation. The specific mechanisms and products of photodegradation for this compound under simulated sunlight have not been extensively detailed in publicly available literature. However, for thiocarbamates in general, photodegradation can involve oxidation and cleavage of the carbamothioate linkage.

Microbial Degradation and Biotransformation in Environmental Compartments

Microbial activity is a primary driver for the degradation of thiocarbamate herbicides in the environment. ucanr.eduwho.int

Identification of Microbial Consortia and Key Organisms for Degradation

Soil microorganisms play a crucial role in the breakdown of thiocarbamates. ucanr.eduwho.int Various bacteria and fungi have been implicated in the degradation of this class of herbicides. frontiersin.org The repeated application of thiocarbamate herbicides can lead to an enrichment of microbial populations capable of their accelerated degradation. cambridge.org Specific microbial consortia and key organisms responsible for the degradation of this compound have not been specifically identified in the reviewed literature. However, it is expected that a diverse range of soil microorganisms would contribute to its biotransformation. frontiersin.orgnih.gov

Elucidation of Biodegradation Pathways and Metabolites

The biodegradation of thiocarbamates typically begins with the hydrolysis of the ester or amide linkage. frontiersin.org This initial step is often followed by further degradation of the resulting components. For thiocarbamates, this can lead to the formation of amines and carbon dioxide. ucanr.edu Microbial metabolism can involve processes such as sulfoxidation. nih.gov The specific biodegradation pathways and the full range of metabolites for this compound are not well-documented. However, based on the general degradation patterns of thiocarbamates, it is anticipated that the pathway would involve cleavage of the carbamothioate bond, followed by the breakdown of the phenylpropyl and diethylamine (B46881) moieties.

Transport and Distribution in Environmental Systems

The movement and partitioning of this compound in the environment are influenced by its physical and chemical properties, as well as the characteristics of the environmental compartments.

Due to a lack of available scientific data on the environmental behavior and transformation of this compound, this article cannot be generated at this time. Extensive searches for specific information regarding the sorption, desorption, volatilization, leaching, and environmental persistence of this compound did not yield any relevant research findings.

Consequently, the creation of an accurate and informative article adhering to the requested detailed outline is not possible. Mathematical modeling and the application of fugacity or environmental compartmental models are also contingent on the availability of foundational experimental data, which is currently absent from the public scientific domain.

Methodological Advancements in Analytical Detection for Research

Development of Highly Sensitive and Selective Methods for Trace Analysis in Complex Research Samples

Achieving reliable detection and quantification of S-(3-Phenylpropyl) diethylcarbamothioate (B8642194) at low concentrations is fundamental for research into its metabolic fate and environmental persistence. This requires a combination of efficient sample clean-up and advanced instrumental analysis. The complex nature of research samples, such as blood, urine, plasma, and soil, often contains interfering substances that can mask the analyte's signal, making effective sample preparation a critical first step. encyclopedia.pub

The primary goal of sample preparation is to isolate S-(3-Phenylpropyl) diethylcarbamothioate from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental detection. encyclopedia.pubmdpi.com Solid-Phase Extraction (SPE) is a dominant technique used for this purpose. mdpi.com The selection of the SPE sorbent is crucial for achieving high extraction efficiency. For compounds with properties similar to this compound, mixed-mode cation exchange cartridges have been shown to be effective. mdpi.com

A comparative study on the extraction of 19 new psychoactive substances (NPS) from various biological matrices demonstrated the differential performance of various extraction cartridges. mdpi.com For instance, CSDAU SPE cartridges were found to be most efficient for blood, serum, and plasma, while Xcel I cartridges performed best for urine samples, with extraction efficiencies ranging from 49% to 119%. mdpi.comresearchgate.net Supported Liquid Extraction (SLE) has also proven successful in extracting a wide range of analytes from all matrices. mdpi.comresearchgate.net Other modern techniques like Solid-Phase Microextraction (SPME) and Dispersive Liquid-Liquid Microextraction (DLLME) offer advantages such as reduced solvent consumption and faster extraction times. encyclopedia.pub

TechniquePrincipleCommon ApplicationAdvantages
Solid-Phase Extraction (SPE)Analyte is partitioned between a solid phase and a liquid phase.Extraction from biological fluids (urine, blood). mdpi.comHigh recovery, effective cleanup, potential for automation. mdpi.com
Supported Liquid Extraction (SLE)Aqueous sample is adsorbed onto an inert solid support; analyte is eluted with an immiscible organic solvent.Extraction from plasma and urine. mdpi.comNo emulsion formation, high efficiency. mdpi.com
Dispersive Liquid-Liquid Microextraction (DLLME)A mixture of extraction and disperser solvents is rapidly injected into the aqueous sample, forming a cloudy solution for extraction.Trace analysis in food and environmental samples. encyclopedia.pubFast, low solvent use, high enrichment factor. encyclopedia.pub
Solid-Phase Microextraction (SPME)A fused-silica fiber coated with a stationary phase is exposed to the sample; analytes adsorb to the fiber and are then thermally desorbed into the instrument.Analysis of volatile and semi-volatile compounds. encyclopedia.pubSolvent-free, simple, integrates sampling and pre-concentration. encyclopedia.pub

Following sample preparation, advanced detector technologies are employed for sensitive and selective analysis. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is the cornerstone of modern analytical detection.

Triple Quadrupole Mass Spectrometry (TQ-MS) is highly effective for targeted analysis due to its high sensitivity and selectivity. Operating in multiple reaction monitoring (MRM) mode, it can achieve low limits of quantitation, often in the sub-ng/mL range, making it ideal for quantifying known analytes like this compound in complex matrices. srainstruments.it

High-Resolution Mass Spectrometry (HRMS) , including Time-of-Flight (TOF) and Orbitrap analyzers, has become the industry standard for the analysis of emerging compounds. nih.govjhu.edu HRMS provides high mass accuracy (typically below 3 ppm), which allows for the confident determination of elemental compositions. nih.gov A significant advantage of HRMS is its ability to operate in data-independent acquisition (DIA) modes, where all precursor ions are fragmented. This allows for the collection of comprehensive datasets that can be retrospectively analyzed for compounds not initially targeted. nih.gov

Detector TechnologyTypical Use CaseKey AdvantagesLimitations
Triple Quadrupole MS (TQ-MS)Targeted quantification.Excellent sensitivity and selectivity (MRM mode), high precision for quantification. srainstruments.itLimited to pre-selected analytes; not suitable for unknown screening.
High-Resolution MS (HRMS)Targeted and non-targeted screening, identification of unknowns. nih.govHigh mass accuracy, enables retrospective data analysis (DIA), provides structural information. nih.govnih.govHigher initial instrument cost, data processing can be more complex.

Non-Targeted and Suspect Screening Approaches for Unknown Metabolites and Degradants

A significant challenge in toxicological and environmental research is the identification of "unknown unknowns"—metabolites and degradation products of a parent compound that are not yet characterized. jhu.edu Non-targeted and suspect screening approaches aim to comprehensively profile all detectable chemical features in a sample to identify these novel compounds. jhu.edumdpi.com

HRMS is the essential tool for non-targeted screening. nih.govjhu.edu By collecting full-scan, high-resolution mass spectra, researchers can generate a comprehensive chemical profile of a sample. jhu.edu In the context of this compound, this would involve analyzing samples after exposure and comparing the chemical profiles to control samples. New features that appear only in the exposed samples are potential candidates for metabolites or degradants. mdpi.com The high mass accuracy of HRMS allows for the generation of potential elemental formulas for these unknown features, which is the first step in identification. nih.gov

The vast amount of data generated by HRMS requires sophisticated cheminformatics tools for processing and interpretation. nih.govencyclopedia.pub The workflow typically involves several steps:

Data Processing: Software such as XCMS is used for peak picking, retention time alignment, and feature detection from the raw instrument data. nih.gov

Database Searching: The accurate masses and fragmentation spectra of unknown features are searched against spectral libraries and chemical databases to find potential matches. encyclopedia.pub

In-Silico Fragmentation: For compounds not present in any database, computational tools can predict fragmentation patterns based on a proposed chemical structure. These predicted spectra are then compared with the experimentally obtained spectra to aid in structural elucidation.

Advanced Techniques: The integration of techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the ion's size and shape (collisional cross-section, CCS). Building CCS libraries can significantly increase confidence in the identification of unknown molecules. nih.gov

Development of Biosensors and Immunoassays for Specific Research Applications

While MS-based methods offer comprehensive and sensitive detection, they can be time-consuming and require expensive instrumentation. For rapid, on-site, or high-throughput screening applications, biosensors and immunoassays present a valuable alternative. mdpi.comnih.gov Although specific biosensors for this compound are not widely documented, the development of sensors for structurally related compounds demonstrates the potential of this technology.

Aptamer-based biosensors, or aptasensors, utilize short, single-stranded DNA or RNA molecules (aptamers) that can bind to a specific target with high affinity. nih.gov Researchers have successfully developed an aptamer that specifically binds to diethyl thiophosphate (DETP), a metabolite of organophosphate compounds. nih.govresearchgate.net This aptamer was integrated into electrochemical and optical sensors, achieving a limit of detection of 0.007 µg/mL. nih.govresearchgate.net This approach could theoretically be adapted to develop a specific aptamer for this compound.

Future Research Directions and Unexplored Avenues for S 3 Phenylpropyl Diethylcarbamothioate

Investigation of Novel Biological Activities and Interactions in Underexplored Systems

To date, the biological activities of S-(3-Phenylpropyl) diethylcarbamothioate (B8642194) have not been extensively reported. The structural motifs of the molecule, including the carbamothioate group and the phenylpropyl moiety, suggest a potential for various biological interactions. Future research should focus on screening this compound against a wide array of biological targets and in diverse biological systems.

Key areas for investigation could include its potential as an antimicrobial agent against multidrug-resistant bacteria and fungi, its activity as an enzyme inhibitor for enzymes relevant to human diseases or agricultural applications, and its effects on various cell signaling pathways. It would also be valuable to explore its interactions within less-studied biological systems, such as marine microorganisms or extremophiles, which could reveal novel bioactivities.

Table 1: Potential Biological Assays for S-(3-Phenylpropyl) diethylcarbamothioate

Assay TypeTargetPotential Application
Antimicrobial Susceptibility TestingBacteria, Fungi, BiofilmsDiscovery of new antibiotics or antifungals
Enzyme Inhibition AssaysProteases, Kinases, AcetylcholinesteraseTherapeutic agent development, Pesticide development
Cell-Based AssaysCancer cell lines, Immune cellsAnticancer research, Immunomodulatory studies
Invertebrate Model Organism StudiesCaenorhabditis elegans, Drosophila melanogasterPreliminary toxicity and bioactivity screening

Advanced Material Science Applications of this compound and its Derivatives

The unique chemical structure of this compound makes it a candidate for exploration in the field of material science. The presence of a sulfur atom, an aromatic ring, and a flexible alkyl chain could be leveraged for the synthesis of novel materials with interesting properties.

Future research could investigate its use as a precursor for the synthesis of functionalized polymers or as a ligand for the formation of metal-organic frameworks (MOFs). Its derivatives could also be explored for their potential in surface modification, leading to materials with tailored hydrophobicity, conductivity, or optical properties.

Table 2: Potential Material Science Applications for this compound

Application AreaPotential Role of the CompoundDesired Material Property
Polymer ChemistryMonomer or additiveEnhanced thermal stability, flame retardancy
Coordination ChemistryLigand for metal ionsCatalytic activity, Gas storage in MOFs
Surface ScienceSurface modifying agentCorrosion inhibition, Biocompatible coatings
NanotechnologyPrecursor for nanoparticle synthesisQuantum dots, sensors

Integration of Omics Technologies for Systems-Level Understanding of Interactions

Should any significant biological activity of this compound be identified, the integration of "omics" technologies will be crucial for a comprehensive, systems-level understanding of its mechanism of action. nih.gov These high-throughput techniques can provide a global view of the molecular changes induced by the compound in a biological system.

Genomics could be used to identify genetic factors influencing sensitivity to the compound. Transcriptomics would reveal changes in gene expression, while proteomics would identify altered protein levels and post-translational modifications. Metabolomics would provide insights into the metabolic pathways affected by the compound. mdpi.com

Table 3: Application of Omics Technologies in the Study of this compound

Omics TechnologyInformation GainedPotential Research Question
GenomicsGenetic markers of susceptibility/resistanceAre there specific genotypes that are more sensitive to the compound's effects?
TranscriptomicsChanges in gene expression patternsWhich signaling pathways are activated or repressed upon exposure?
ProteomicsAlterations in protein abundance and modificationsWhat are the direct protein targets of the compound?
MetabolomicsPerturbations in metabolic networksHow does the compound affect cellular metabolism?

Predictive Toxicology and Environmental Risk Assessment Methodologies

Given that this compound is a novel compound with limited toxicological data, the development and application of predictive toxicology methodologies are paramount for ensuring its safe handling and use. This involves the use of computational models and in vitro assays to predict potential adverse effects on human health and the environment.

Future research in this area should focus on the development of Quantitative Structure-Activity Relationship (QSAR) models specifically tailored for carbamothioates and related compounds. Additionally, high-throughput screening using various cell lines and alternative animal models can help in the early identification of potential toxicities. The development of integrated approaches that combine in silico predictions with in vitro data will be essential for a robust risk assessment framework. nih.govnih.govresearchgate.net

Table 4: Predictive Toxicology Methodologies for this compound

MethodologyDescriptionEndpoint
QSAR ModelingComputational models that relate chemical structure to toxicological activity.Carcinogenicity, Mutagenicity, Reproductive toxicity
In Vitro Cytotoxicity AssaysCell-based assays to assess cell viability and death.IC50 values, Apoptosis induction
High-Content ScreeningAutomated microscopy and image analysis to assess multiple cellular parameters.Changes in cell morphology, organelle function
Zebrafish Embryo Toxicity TestAn alternative animal model for rapid toxicity screening.Developmental toxicity, Teratogenicity

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Study

The comprehensive study of a novel compound like this compound necessitates a collaborative and interdisciplinary approach. The complexity of moving from chemical synthesis to potential application requires the expertise of researchers from various fields.

Future research frameworks should foster collaborations between synthetic chemists, computational chemists, biologists, toxicologists, material scientists, and environmental scientists. Such collaborations would enable a holistic evaluation of the compound, from its fundamental properties to its potential applications and risks. Open-access data sharing platforms could also accelerate research by allowing for the rapid dissemination of findings and the avoidance of duplicative efforts.

Table 5: Potential Interdisciplinary Collaborations for the Study of this compound

Collaborating DisciplinesResearch FocusExpected Outcome
Synthetic Chemistry & Computational ChemistryDesign and synthesis of novel derivativesCompounds with enhanced activity and reduced toxicity
Biology & ToxicologyElucidation of mechanism of action and safety profilingComprehensive understanding of biological effects
Material Science & EngineeringDevelopment of novel materials and applicationsInnovative technologies based on the compound
Environmental Science & Analytical ChemistryAssessment of environmental fate and persistenceData for environmental risk assessment

Q & A

Basic Research Questions

Q. What are the established synthetic routes for S-(3-phenylpropyl) diethylcarbamothioate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carbamoylation of 3-phenylpropyl thiols using diethylcarbamoyl chloride under basic conditions (e.g., triethylamine in acetonitrile) . Optimization of stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., ACN vs. MeOH) is critical to minimize side reactions like oxidation or disulfide formation. Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is recommended to confirm the thiocarbamate linkage .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : Key signals include the thiocarbamate sulfur-bound CH2_2 group (~δ 3.5–4.0 ppm) and diethylcarbamoyl N–C=O resonance (~δ 165–170 ppm in 13^13C NMR) .
  • LC-MS : Use reverse-phase HPLC (C18 column) with TFA (0.1%) in water/acetonitrile gradients for separation. Electrospray ionization (ESI) in positive mode detects the [M+H]+^+ ion .
  • FT-IR : Confirm the C=S stretch at 1150–1250 cm1^{-1} and N–C=O at 1650–1700 cm1^{-1} .

Q. What is the evidence for this compound’s role in modulating phase II detoxification enzymes?

  • Methodology : In vitro assays with hepatic microsomes or cell lines (e.g., HepG2) can assess induction of glutathione S-transferase (GST) or UDP-glucuronosyltransferase (UGT). Compare activity against positive controls (e.g., sulforaphane) using spectrophotometric quantification of conjugated substrates (e.g., CDNB for GST) .

Advanced Research Questions

Q. How does the 3-phenylpropyl substituent influence biological activity compared to structurally related thiocarbamates (e.g., thiobencarb)?

  • Methodology :

  • Comparative Bioassays : Evaluate herbicidal or enzyme-inhibitory activity against thiobencarb (S-(4-chlorobenzyl) analog) using standardized assays (e.g., Arabidopsis root growth inhibition or aminopeptidase N inhibition) .
  • SAR Analysis : Computational docking (e.g., AutoDock Vina) can model interactions between the phenylpropyl group and target enzymes (e.g., aminopeptidase N’s hydrophobic binding pocket) .

Q. How can contradictory data on the compound’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodology :

  • ROS Assays : Use dichlorofluorescein (DCFH-DA) in cell-based models to quantify reactive oxygen species (ROS) under varying concentrations (1–100 µM).
  • Thiol Redox Status : Measure glutathione (GSH/GSSG) ratios via LC-MS to assess oxidative stress . Contradictions may arise from concentration-dependent dual effects or cell-type specificity.

Q. What strategies mitigate co-eluting impurities during HPLC analysis of this compound?

  • Methodology :

  • Mobile Phase Optimization : Adjust pH (2.5–3.5 with TFA) or use ion-pairing agents (e.g., heptafluorobutyric acid) to enhance peak resolution .
  • 2D-LC : Employ orthogonal separation (e.g., HILIC followed by reverse-phase) for complex matrices .

Q. What computational models predict the environmental fate of this compound?

  • Methodology :

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life, bioaccumulation potential, and toxicity (e.g., LC50_{50} for aquatic organisms) .
  • Metabolite Identification : Simulate hydrolysis pathways (e.g., cleavage to 3-phenylpropanethiol) via density functional theory (DFT) calculations .

Critical Research Gaps

  • Metabolic Stability : Limited data exist on hepatic clearance or cytochrome P450-mediated oxidation. Microsomal incubation assays with NADPH cofactors are needed .
  • Ecotoxicity : No studies address soil adsorption or aquatic toxicity. Batch equilibrium experiments (OECD Guideline 106) can fill this gap .

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